molecular formula C7H10F3NO3 B2741000 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone CAS No. 1518982-43-8

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone

Cat. No. B2741000
CAS RN: 1518982-43-8
M. Wt: 213.156
InChI Key: DQSJJOJSWGCBEP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is a chemical compound with the CAS Number: 1518982-43-8 . It has a molecular weight of 213.16 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(2-(hydroxymethyl)morpholino)ethan-1-one . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3NO3/c8-7(9,10)6(13)11-1-2-14-5(3-11)4-12/h5,12H,1-4H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 213.16 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • An efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, demonstrates the utility of trifluoroacetate derivatives in medicinal chemistry, highlighting novel crystallization-induced asymmetric transformations and unexpected rearrangements in the synthesis process (Brands et al., 2003).
  • A study on the reactions of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride (MOST) showcases the formation of (morpholino)(phenyl)carbene adducts with PF5, underscoring the significance of morpholino groups in creating novel compounds with potential applications in organophosphorus chemistry (Guzyr et al., 2013).
  • The microwave-assisted synthesis of 4-hydroxyacetophenone derivatives via Mannich reaction presents an environmentally friendly and efficient method for preparing morpholine derivatives, indicating the role of morpholine in enhancing synthetic methodologies (Aljohani et al., 2019).

Pharmacological and Biological Applications

  • A novel class of DNA-dependent protein kinase (DNA-PK) inhibitors, with 2-hydroxy-4-morpholin-4-yl-phenyl-ethanone as a representative, illustrates the potential of morpholine derivatives in cancer therapy. These compounds inhibit DNA repair pathways, enhancing the cytotoxicity of treatments that induce DNA double-strand breaks, offering a new approach to cancer treatment (Kashishian et al., 2003).

Safety and Hazards

The safety information for 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)6(13)11-1-2-14-5(3-11)4-12/h5,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSJJOJSWGCBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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